BenchChemオンラインストアへようこそ!

1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

PDK1 Kinase Panel Oncology

This compound is the specific triazole-substituted indole-piperidine hybrid that was co-crystallized with the PDK1 kinase domain (PDB: 3RCJ). Only this exact chemotype and substitution pattern can guarantee the target engagement and binding mode validated at atomic resolution. Generic scaffold replacements cannot replicate the 3RCJ pharmacophore, making this the essential starting point for any structure-based PDK1 inhibitor design, selectivity profiling, or focused library synthesis. The validated one-pot Sonogashira-CuAAC synthetic route further supports scalable derivatization at the indole N–H and alkyne positions.

Molecular Formula C20H19N5O
Molecular Weight 345.4 g/mol
Cat. No. B4517659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Molecular FormulaC20H19N5O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C20H19N5O/c26-20(16-13-21-17-6-2-1-5-15(16)17)24-11-8-14(9-12-24)19-23-22-18-7-3-4-10-25(18)19/h1-7,10,13-14,21H,8-9,11-12H2
InChIKeyQPQWWSWJRVGFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone – A Structurally Characterized PDK1 Kinase Probe


1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone (CAS 1316228-28-0, molecular formula C21H21N5O2) is a triazole-substituted indole-piperidine hybrid kinase inhibitor [1]. It was identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a validated oncology target, and its binding mode has been elucidated at atomic resolution via X-ray co-crystallography with the PDK1 kinase domain [2].

Procurement Risk Alert: Why Generic Indole-Triazole Analogs Cannot Substitute for 1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone in PDK1-Focused Research


Within the chemotype space of indole-triazole kinase inhibitors, minute structural variations drastically alter both target selectivity and binding kinetics [1]. The precise substitution pattern of this compound—the 3-indolyl acylation of a piperidine bearing a [1,2,4]triazolo[4,3-a]pyridin-3-yl group—is not a generic motif; it proved critical for achieving inhibition of PDK1, as only a subset of closely related analogues (8f, 8h, 8k, 8l) from the library were active against this kinase [1]. Procurement of generically similar indole-piperidine or indole-triazole compounds lacking this exact connectivity cannot guarantee PDK1 engagement and will lack the validated structural pharmacophore defined by the 3RCJ co-crystal complex [2].

Quantitative Differentiation Guide for 1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone


PDK1 Kinase Inhibition: Target-Compound Identification Across a Kinase Panel

In the primary publication, the target compound (designated 8f) was one of only four compounds (alongside 8h, 8k, 8l) out of a broader library that inhibited PDK1 [1]. While the majority of triazolyl-substituted NH-heterocycles in the study showed no PDK1 activity, compound 8f was explicitly identified as a PDK1 inhibitor [1]. This demonstrates a clear selectivity filter imparted by the specific indole-triazolo[4,3-a]pyridine-piperidine scaffold that is absent in the inactive library members.

PDK1 Kinase Panel Oncology

Atomic-Resolution Binding Mode by X-Ray Co-Crystallography with PDK1

Compound 8f was selected for co-crystallization with the human PDK1 kinase domain based on its activity profile, and the resulting structure was solved at 1.70 Å resolution (PDB ID: 3RCJ) [1]. This structural data, which maps every key hydrogen bond and hydrophobic interaction between the compound and the kinase ATP-binding pocket, is absent for the vast majority of indole-triazole analogs. No other compound from the same series was co-crystallized, making this the definitive structural template for the active scaffold [1].

Structural Biology X-ray Crystallography Drug Design

Synthetic Route Definability via One-Pot Sonogashira-CuAAC Sequence

The synthetic method reported for this compound class leverages a one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence, which allows for rapid modular assembly of the triazole-substituted NH-heterocyclic core [1]. The target compound (8f) is a specific product of this validated route. Analogs with different connectivity (e.g., indole acylation at the 2-position instead of 3-position, or triazole instead of triazolo[4,3-a]pyridine) require divergent synthetic strategies that lack the same published optimization data. This provides a procurement advantage in reproducibility and scale-up planning.

Click Chemistry Synthetic Methodology Medicinal Chemistry

Defined Application Scenarios for 1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone Based on Verified Evidence


Structure-Based Drug Design and PDK1 Selectivity Engineering

The PDB entry 3RCJ provides an atomic-resolution snapshot of the compound bound to the PDK1 ATP-binding site [1]. Research groups can use this structure to rationally design derivatives with improved selectivity over other AGC kinases, model resistance mutations, or perform in silico screening of focused libraries. This structural resource is not available for any other active compound from the series, making this compound the essential starting point for PDK1 structure-activity relationship (SAR) campaigns.

PDK1-Dependent Oncology Target Validation

PDK1 is a key activator of the PI3K/AKT signaling pathway, frequently dysregulated in human cancers [1]. As one of the few structurally characterized small-molecule PDK1 inhibitors, this compound can serve as a pharmacological probe to dissect PDK1-specific signaling events in cancer cell lines, providing a baseline for target engagement studies where a known binding mode is critical for interpreting phenotype data.

Click Chemistry Fragment Evolution Libraries

The validated one-pot Sonogashira-CuAAC synthetic route [1] allows easy diversification at the indole N–H and the alkyne components. Industrial medicinal chemistry groups can use this compound as a parent scaffold for generating focused libraries via parallel click chemistry, confident that the core synthetic feasibility and PDK1-engagement potential have been experimentally confirmed for the 3-indolyl-triazolo[4,3-a]pyridine-piperidine architecture.

Biophysical Assay Development and Crystallographic Fragment Screening

The compound's well-defined electron density in the 1.70 Å co-crystal structure [1] makes it suitable as a reference ligand in biophysical assays (e.g., SPR, DSF, or crystallographic fragment screening). It can be used to establish assay conditions, validate protein quality, or serve as a displacement probe in competitive binding experiments aimed at discovering novel PDK1 chemotypes.

Quote Request

Request a Quote for 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.